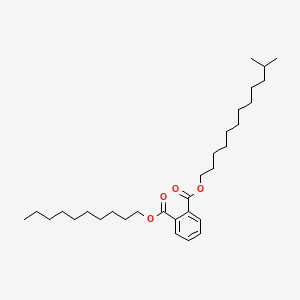
Decyl isotridecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with decyl and isotridecyl alcohols. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, coatings, and various other plastic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with decyl and isotridecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic acid and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to ensure complete mixing and efficient heat transfer. The water formed during the reaction is continuously removed, and the final product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl isotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Major Products Formed:
Hydrolysis: The major products are phthalic acid and the corresponding alcohols (decyl alcohol and isotridecyl alcohol).
Transesterification: The major products are the new ester and the original alcohols.
Applications De Recherche Scientifique
Decyl isotridecyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and coatings.
Biology: It is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health, especially its toxicokinetics and metabolism.
Industry: It is widely used in the production of flexible PVC products, coatings, and other plastic materials
Mécanisme D'action
Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .
Comparaison Avec Des Composés Similaires
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Di-n-decyl phthalate (DNP)
Comparison: Decyl isotridecyl phthalate is unique due to its specific combination of decyl and isotridecyl alcohols, which provides a distinct balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, it offers different physical properties and performance characteristics, making it suitable for specific applications where a particular balance of properties is required .
Propriétés
Numéro CAS |
98072-27-6 |
|---|---|
Formule moléculaire |
C31H52O4 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
Clé InChI |
BDXQRNJWNXJZFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


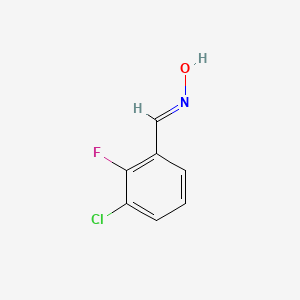
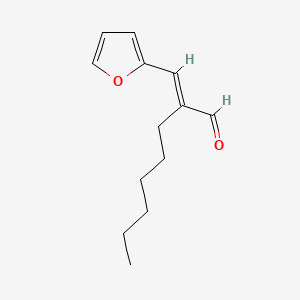
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
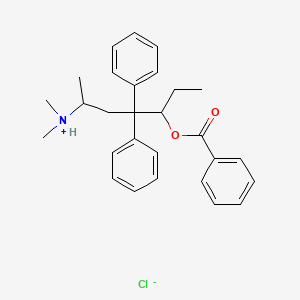
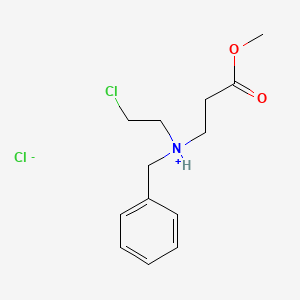
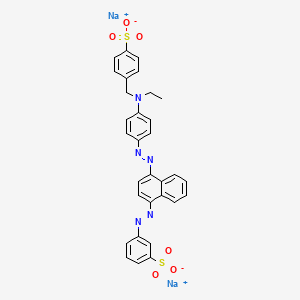
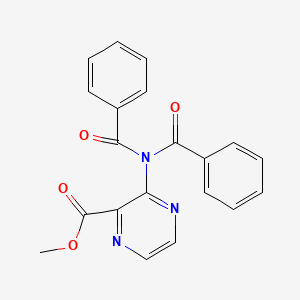
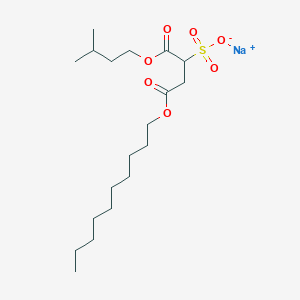
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
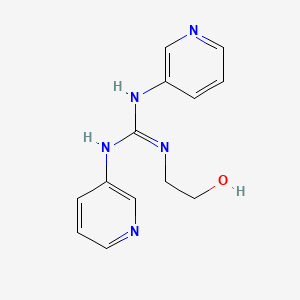
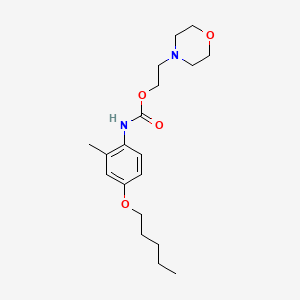
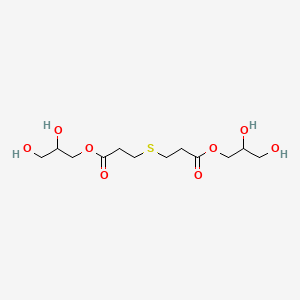
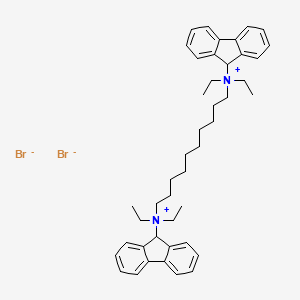
![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
